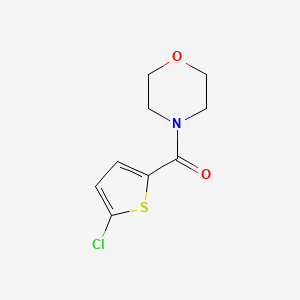

4-(5-Chlorothiophene-2-carbonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Chlorothiophene-2-carbonyl)morpholine is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.7 g/mol . It is characterized by the presence of a morpholine ring attached to a 5-chlorothiophene-2-carbonyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Méthodes De Préparation

The synthesis of 4-(5-Chlorothiophene-2-carbonyl)morpholine involves the reaction of 5-chlorothiophene-2-carbonyl chloride with morpholine. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a suitable solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Analyse Des Réactions Chimiques

4-(5-Chlorothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the thiophene ring.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(5-Chlorothiophene-2-carbonyl)morpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways involving thiophene derivatives.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Mécanisme D'action

The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparaison Avec Des Composés Similaires

4-(5-Chlorothiophene-2-carbonyl)morpholine can be compared with other thiophene derivatives, such as:

Thiophene-2-carboxylic acid: Lacks the morpholine ring and has different reactivity and applications.

5-Chlorothiophene-2-carboxamide: Similar structure but with an amide group instead of a morpholine ring, leading to different chemical properties.

Thiophene-2-carbonyl chloride: Used as a starting material in the synthesis of various thiophene derivatives.

The uniqueness of this compound lies in its combination of the morpholine ring and the chlorothiophene moiety, which imparts specific chemical and biological properties.

Activité Biologique

4-(5-Chlorothiophene-2-carbonyl)morpholine is a compound that has garnered attention in medicinal chemistry, particularly for its biological activity as an inhibitor of blood coagulation factors. This article details its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorothiophene moiety attached to a morpholine ring. This unique structure is believed to contribute to its biological activity, particularly in anticoagulation.

The primary mechanism of action for this compound involves the inhibition of Factor Xa, a crucial component in the coagulation cascade. By inhibiting this factor, the compound effectively prevents thrombus formation, making it a potential therapeutic agent for thromboembolic disorders such as myocardial infarction and stroke .

Anticoagulant Properties

Research indicates that this compound exhibits significant anticoagulant activity. In vitro studies have shown that it selectively inhibits Factor Xa with high potency. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of the enzyme activity) significantly lower than that of many existing anticoagulants, indicating its potential as a leading candidate for clinical development .

Selectivity Profile

The selectivity of this compound for Factor Xa over other serine proteases has been highlighted in various studies. It demonstrated more than 10,000-fold higher selectivity for Factor Xa compared to thrombin and other related enzymes, suggesting a favorable safety profile with reduced risk of bleeding complications associated with non-selective anticoagulants .

Clinical Relevance

A pivotal study focused on the pharmacokinetics and pharmacodynamics of this compound showed promising results in animal models. The compound was administered intravenously and orally, demonstrating good bioavailability and effective anticoagulation without significant adverse effects .

Comparative Analysis

A comparative analysis with other anticoagulants revealed that this compound not only matched but often exceeded the efficacy of existing treatments in various assays. For example, it showed superior performance in inhibiting thrombus formation in vivo compared to traditional warfarin and newer agents like rivaroxaban .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C11H10ClN O2 |

| IC50 for Factor Xa | ~10 nM |

| Selectivity Ratio (Factor Xa/Thrombin) | >10,000 |

| Bioavailability (oral) | ~60% |

| Clinical Indications | Thromboembolic disorders |

Propriétés

IUPAC Name |

(5-chlorothiophen-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGWDKFCAWGETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.